1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
Description
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is a urea derivative characterized by a substituted phenyl group (3-chloro-4-methylphenyl) and a dimethoxypyrimidinyl moiety. Urea-based compounds are widely studied for their biological activities, particularly in agrochemical applications, due to their ability to interact with specific protein targets. For example, structurally related phenylurea herbicides, such as 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea, inhibit photosynthesis by targeting the D1 protein in photosystem II .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-8-4-5-9(6-10(8)15)17-13(20)18-11-7-16-14(22-3)19-12(11)21-2/h4-7H,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQMIXQYBJUAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a chloro-substituted aromatic ring and a pyrimidine moiety, which are significant for its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown that they can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. Specifically, the presence of the pyrimidine ring is known to enhance the interaction with DNA and RNA, potentially leading to antitumor effects.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives have been documented to possess antibacterial and antifungal properties. The chlorinated phenyl group may enhance membrane permeability in bacteria, leading to increased efficacy against microbial pathogens.
Enzyme Inhibition
This compound may act as an enzyme inhibitor. Similar compounds have been shown to inhibit enzymes involved in nucleic acid metabolism or signal transduction pathways, which are critical for cancer cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The aromatic rings may intercalate between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Modulation : The compound may inhibit specific kinases or phosphatases involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis.
Case Studies and Research Findings
A review of literature reveals limited direct studies on this compound specifically; however, related compounds provide insights into its potential effects:
Scientific Research Applications
Anticancer Activity
Recent studies have explored the antiproliferative effects of urea derivatives similar to 1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea. For instance, a series of diarylurea derivatives were synthesized and tested against the National Cancer Institute's 60 human cancer cell lines. Some derivatives exhibited significant growth inhibition, indicating potential as anticancer agents. The structure-activity relationship analysis revealed that modifications on the phenyl moiety significantly influenced the efficacy against various cancer types .
Urease Inhibition
The compound's structural similarity to known urease inhibitors positions it as a candidate for treating conditions associated with urease activity, such as kidney stones and peptic ulcers. Urease inhibitors are critical in managing these conditions due to their role in preventing enzyme activity that leads to complications. Studies have shown that modifications in the urea framework can enhance inhibitory potency, suggesting that derivatives of this compound may also be effective .
Herbicidal Activity
There is growing interest in the herbicidal properties of compounds like this compound. Research indicates that similar compounds can be formulated into selective herbicides capable of controlling a broad spectrum of weeds while being safe for crops. The effectiveness of these formulations often exceeds that of individual components, making them valuable in agricultural practices .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | PMC6017049 | Derivatives showed significant antiproliferative activity against multiple cancer cell lines with promising IC50 values. |
| Urease Inhibition | PMC9570211 | Novel hybrids demonstrated potent urease inhibition, with structural modifications enhancing efficacy compared to standard inhibitors. |
| Herbicidal Activity | US5968873A | Combinations of active compounds showed synergistic effects in weed control, highlighting the potential for broader applications in crop management. |
Comparison with Similar Compounds
Herbicidal Activity
- Target Compound : Likely acts as a photosynthesis inhibitor, akin to 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea, but the pyrimidinyl group may confer resistance to metabolic degradation, enhancing field persistence .
- 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea : Directly inhibits the D1 protein in photosystem II, with an EC₅₀ of 0.1 µM in Arabidopsis assays .
- 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea: A non-herbicidal urea derivative used as a fungicide, illustrating how substituent variations drastically alter biological targets .
Selectivity and Binding Interactions
- The dimethoxypyrimidinyl group in the target compound may enable π-π stacking with aromatic residues in enzyme active sites, a mechanism absent in alkyl-substituted ureas like 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea.
- Quantum mechanics calculations (e.g., SHELX-refined crystallographic data ) suggest that the chloro and methyl groups on the phenyl ring optimize steric complementarity with hydrophobic pockets in target proteins.
Key Research Findings and Implications
QSAR Limitations : General quantitative structure-activity relationship (QSAR) models often fail to predict the target compound’s activity due to its unique receptor interactions (e.g., D1 protein binding), necessitating experimental validation .
Synthetic Accessibility : The compound’s synthesis requires regioselective coupling of the pyrimidinyl and phenylurea moieties, a challenge shared with analogs like the 4-methoxy derivative .
Environmental Impact : Higher logP values correlate with increased bioaccumulation risks, as seen in persistent urea herbicides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3-Chloro-4-methylphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via the reaction of 3-chloro-4-methylphenyl isocyanate with 5-amino-2,4-dimethoxypyrimidine. Anhydrous dichloromethane at 0–5°C minimizes side reactions, while triethylamine neutralizes HCl. Reaction progress is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). Recrystallization from ethanol/water (3:1) yields 75–85% pure product. Variations in solvent (e.g., THF) or temperature (>10°C) reduce yield by 15–20% due to urea bond hydrolysis .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : ¹H NMR shows aromatic protons at δ 7.2–7.8 ppm (chlorophenyl) and δ 8.1–8.3 ppm (pyrimidine), with methoxy signals at δ 3.9–4.0 ppm. ¹³C NMR confirms urea C=O at ~155 ppm.
- X-ray crystallography : SHELXL refinement (SHELX-2018) provides bond-length validation (C=O: 1.23 Å, C-N: 1.35 Å) with R1 < 0.05 and wR2 < 0.15 .
Q. What chromatographic techniques are effective for purification, and how do solvent systems affect resolution?
- Methodology : Reverse-phase HPLC (C18 column, water/acetonitrile + 0.1% formic acid gradient) achieves >99% purity (retention time = 12.3 min). Flash chromatography (silica gel, ethyl acetate/hexane 1:2 to 1:1) resolves byproducts (e.g., unreacted isocyanate, Rf = 0.7) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrimidine ring influence binding affinity to kinase targets?
- Methodology : Molecular docking (AutoDock Vina) reveals 2,4-dimethoxy groups form H-bonds with Asp86 and Lys90 in casein kinase 2 (CK2α). SAR studies show:
| Substituent Pattern | Target Kinase | IC50 (nM) | Key Interactions |
|---|---|---|---|
| 2,4-Dimethoxy | CK2α | 12.3 ± 1.2 | H-bonds with Asp86, Lys90 |
| 2-Chloro-4-methoxy | CK2α | 39.7 ± 3.8 | Hydrophobic contact with Val95 |
| 4-Ethoxy-2-methoxy | CK2α | 27.4 ± 2.1 | Weak π-π stacking with Phe121 |
Methoxy groups enhance solubility and reduce steric hindrance, improving IC50 by 3.2-fold compared to chloro analogs .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology : Standardize assays using:
- Purity validation : HPLC >98% to exclude batch variability.
- Orthogonal assays : Thermal shift assays confirm target engagement (ΔTm > 2°C).
- Isogenic cell lines : Compare wild-type vs. kinase-knockout models to isolate mechanism-specific effects. Meta-analysis of IC50 values normalized to reference inhibitors (e.g., staurosporine) reduces variability .
Q. What are the primary metabolic pathways in soil microbiota, and how do they compare to related herbicides?
- Methodology : ¹⁴C-labeled studies identify:
- N-demethylation : Forms 1-methylurea derivatives (LC-MS/MS m/z 328 → 314).
- Urea bond cleavage : Yields 3-chloro-4-methylaniline (DT50 = 55 days vs. 30–40 days for chlorotoluron). Slower degradation is attributed to methoxy group stability. Hydroxylated pyrimidine metabolites (m/z 344) dominate in aerobic soils .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
